Calomel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯化亚汞,也称为氯化汞(I) ,是一种化学式为 Hg₂Cl₂ 的化合物。它是一种致密的白色或淡黄色无味固体,是汞(I) 化合物的主要代表。 历史上,氯化亚汞从 16 世纪到 20 世纪初被用作药物,尽管它经常导致患者汞中毒 。 “氯化亚汞”这个名字源于希腊语“kalos”(美丽)和“melas”(黑色),指的是它与氨反应会变黑 。

准备方法

氯化亚汞可以通过几种方法制备:

- 通过使元素汞与氯化汞反应:

直接合成: Hg+HgCl2→Hg2Cl2

涉及硝酸汞(I) 水溶液和各种氯化物来源,例如氯化钠或盐酸:复分解反应: 2HCl+Hg2(NO3)2→Hg2Cl2+2HNO3

化学反应分析

Decomposition Reactions

Calomel decomposes under thermal, photochemical, or acidic conditions:

a. Thermal Decomposition

Hg2Cl2Δ2Hg+Cl2

Heating this compound above 400°C releases elemental mercury and chlorine gas .

b. Photochemical Decomposition

Hg2Cl2UVHgCl2+Hg

UV exposure causes disproportionation into mercuric chloride and mercury .

c. Acidic Hydrolysis

Hg2Cl2+2HCl→HgCl2+Hg+2Cl−

In concentrated hydrochloric acid, this compound oxidizes to HgCl₂ and Hg .

Disproportionation Reactions

This compound undergoes disproportionation in alkaline or ammonia-rich environments:

a. Reaction with Ammonia

Hg2Cl2+2NH3→Hg+Hg(NH2Cl)+NH4Cl

This reaction produces elemental mercury and mercuric amidochloride .

b. Reaction with Alkali Hydroxides

Hg2Cl2+2OH−→Hg+HgO+2Cl−+H2O

Strong bases like NaOH decompose this compound into mercury and mercury(II) oxide .

Redox Reactions

This compound participates in oxidation and reduction processes:

a. Oxidation by Chlorine

Hg2Cl2+Cl2→2HgCl2

Chlorine oxidizes this compound to mercuric chloride .

b. Reduction by Stannous Chloride

Hg2Cl2+SnCl2→2Hg+SnCl4

Stannous chloride reduces this compound to elemental mercury .

Electrochemical Reactions

This compound’s reversibility underpins its use in reference electrodes:

This compound Electrode Reaction

Hg2Cl2(s)⇌2Hg(l)+2Cl−(aq)

In saturated KCl, the electrode potential stabilizes at +0.241 V vs. SHE .

Photochemical Reactions

Eder Reaction

2HgCl2+(NH4)2C2O4lightHg2Cl2+2NH4Cl+2CO2

Light induces this compound formation from mercuric chloride and ammonium oxalate .

Thermodynamic Considerations

Thermodynamic studies at 37°C (human stomach conditions) reveal:

| Reaction | ΔG° (kJ/mol) | Outcome |

|---|---|---|

| Hg2Cl2→HgCl2+Hg | +15.2 | Non-spontaneous under standard conditions |

| Solubility in gastric HCl (0.1 M) | 1.2×10−6 mol/L | Limited dissolution due to low solubility |

Reactions with Halides and Sulfur Compounds

a. Reaction with Potassium Iodide

Hg2Cl2+2KI→Hg2I2+2KCl

Forms mercurous iodide, a yellow precipitate .

b. Reaction with Sulfur Dioxide

Hg2Cl2+SO2+2H2O→2Hg+2HCl+H2SO4

科学研究应用

作用机制

氯化亚汞在其历史上的医药用途中的作用机制尚不清楚。它被用作泻药剂,以缓解充血和便秘。 该化合物的功效是通过反复试验得来的,后来发现它会导致汞中毒 {_svg_3}。 在电化学应用中,氯化亚汞电极基于汞、氯化亚汞和氯离子之间的平衡反应起作用,从而保持稳定的电极电位 .

相似化合物的比较

氯化亚汞与其他含汞化合物进行了比较:

氯化汞(II) (HgCl₂): 与氯化亚汞不同,氯化汞(II) 剧毒且可溶于水。它被用作消毒剂和防腐剂。

溴化亚汞(Hg₂Br₂): 与氯化亚汞类似,但用溴代替氯。它不太常用。

碘化亚汞(Hg₂I₂) : 另一种类似的化合物,含有碘,用于一些分析化学应用中.

生物活性

Calomel, chemically known as mercurous chloride (Hg2Cl2), has a long history of use in medicine and various scientific applications. Its biological activity is primarily linked to its interaction with biological systems, particularly in relation to its toxicity and therapeutic effects. This article explores the biological activity of this compound, focusing on its chemical properties, historical medical applications, toxicological data, and recent research findings.

This compound is an inorganic compound that exists as a white crystalline solid. It is poorly soluble in water but can dissolve in acidic solutions. The compound can undergo oxidation to form mercuric chloride (HgCl2), especially in acidic environments such as the human stomach. The thermodynamics of this reaction have been studied extensively, revealing that this compound can convert to more toxic forms under certain conditions .

| Property | Value |

|---|---|

| Molecular Formula | Hg2Cl2 |

| Molar Mass | 271.5 g/mol |

| Solubility | Poorly soluble in water |

| pH Stability | Acidic conditions favor conversion to HgCl2 |

Historical Medical Applications

Historically, this compound was widely used as a purgative and antiseptic. In the 19th century, it was a common component in treatments for various ailments, including syphilis and gastrointestinal disorders. However, its use declined due to the recognition of mercury's toxicity and the potential for severe side effects.

Case Studies

- Historical Use in Medicine : this compound was frequently prescribed in the 1800s for its supposed health benefits. However, numerous cases of mercury poisoning were reported, leading to increased scrutiny and eventual decline in its use .

- Toxicity Reports : A notable case involved intravenous administration of metallic mercury, which highlighted the dangers associated with mercury compounds like this compound. The postmortem findings indicated severe damage to internal organs due to mercury exposure .

Toxicological Data

This compound's biological activity is significantly influenced by its toxicity profile. Mercury compounds are known neurotoxins that can lead to severe health complications, including neurological damage and renal impairment.

Mechanism of Toxicity

Mercury's toxicity is primarily due to its ability to bind with sulfhydryl groups (-SH) in proteins, leading to enzyme inhibition and cellular damage. The degree of toxicity varies depending on the chemical form of mercury:

- Inorganic Mercury : Found in this compound; it is less toxic than organic forms but can still cause significant harm.

- Organic Mercury : More toxic and readily absorbed by biological tissues.

Table 2: Toxicity Comparison of Mercury Compounds

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound (Hg2Cl2) | Moderate | Binds to proteins, inhibits enzymes |

| Mercuric Chloride (HgCl2) | High | Highly toxic; causes severe cellular damage |

| Methylmercury | Very High | Neurotoxic; accumulates in neural tissue |

Recent Research Findings

Recent studies have continued to explore the implications of this compound's biological activity:

- A thermodynamic analysis indicated that this compound could convert entirely into mercuric chloride upon ingestion, raising concerns about its safety when used medicinally .

- Research has also focused on developing safer alternatives or formulations that reduce the toxicity associated with traditional mercury compounds .

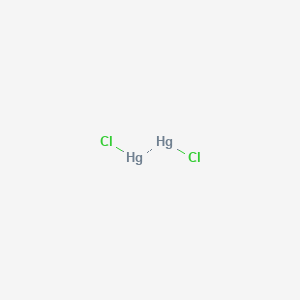

属性

CAS 编号 |

10112-91-1 |

|---|---|

分子式 |

Cl2Hg2 |

分子量 |

472.09 g/mol |

IUPAC 名称 |

chloromercury |

InChI |

InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChI 键 |

ZOMNIUBKTOKEHS-UHFFFAOYSA-L |

SMILES |

Cl[Hg].Cl[Hg] |

规范 SMILES |

Cl[Hg].Cl[Hg] |

密度 |

7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |

Key on ui other cas no. |

10112-91-1 |

物理描述 |

Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |

Pictograms |

Irritant; Environmental Hazard |

溶解度 |

Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |

同义词 |

calomel mercurous chloride mercury(I) chloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。